N,N'-diacetylchitobiose
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Overview
Description
N,N’-Diacetylchitobiose is a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β-(1→4) glycosidic bond. It is a significant intermediate in the degradation of chitin, which is the second most abundant biopolymer on Earth after cellulose. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. N,N’-Diacetylchitobiose plays a crucial role in the chitinolytic pathway, where it is further broken down into monomeric units by specific enzymes .
Mechanism of Action
Target of Action
N,N’-Diacetylchitobiose, a dimer of β(1,4) linked N-acetyl-D glucosamine, primarily targets the enzyme chitin deacetylase . This enzyme is key in the bioconversion of chitin to chitosan . Chitin deacetylase catalyzes the deacetylation of N-acetyl-D-glucosamine residues , which is an essential step in the degradation of chitin .
Mode of Action
N,N’-Diacetylchitobiose interacts with its target, chitin deacetylase, by serving as its main substrate . The enzyme removes the acetyl group specifically from the non-reducing end of the sugar substrate . While N,N’-Diacetylchitobiose is the main substrate, the enzyme is also active, at a reduced level, toward N-acetyl-D-glucosamine or a trimer of N-acetyl-D-glucosamine units .
Biochemical Pathways
The action of N,N’-Diacetylchitobiose affects the biochemical pathway of chitin degradation . Chitin deacetylase, the enzyme that N,N’-Diacetylchitobiose targets, plays a crucial role in this pathway. It catalyzes the deacetylation of N-acetyl-D-glucosamine residues, which is a key step in the degradation of chitin . This process results in the production of chitosan, a biopolymer with various industrial applications .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of N,N’-Diacetylchitobiose results in the production of chitosan . Chitosan is a biopolymer with a wide array of applications in various industrial sectors, including pharmaceutics, gene delivery, tissue engineering, food and cosmetics industry, water treatment, and agriculture . The production of chitosan is a vital step towards its production in the realm of green chemistry .
Action Environment
The action of N,N’-Diacetylchitobiose is influenced by environmental factors. For instance, the enzyme chitin deacetylase, which N,N’-Diacetylchitobiose targets, retains its structural integrity up to temperatures slightly exceeding 100 °C This suggests that the action of N,N’-Diacetylchitobiose could be influenced by temperature
Biochemical Analysis
Biochemical Properties
N,N’-Diacetylchitobiose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N,N’-Diacetylchitobiose deacetylase, a hexameric, zinc-containing metalloenzyme from the extremophile Pyrococcus chitonophagus . This enzyme removes the acetyl group specifically from the non-reducing end of the sugar substrate . The enzyme is also active, at a reduced level, toward N-acetyl-D-glucosamine or a trimer of N-acetyl-D-glucosamine units .
Cellular Effects
N,N’-Diacetylchitobiose has been shown to have protective effects against oxidative DNA damage in peripheral blood mononuclear cells exposed to smoke extracts . It has been demonstrated that the extent of DNA damage decreased significantly when cells were treated with N,N’-Diacetylchitobiose prior to exposure to smoke extracts .
Molecular Mechanism
The molecular mechanism of N,N’-Diacetylchitobiose involves its interaction with enzymes such as N,N’-Diacetylchitobiose deacetylase. The crystallographic analysis of this enzyme with N,N’-Diacetylchitobiose as its main substrate shows that the substrate approaches the active site in a monodentate manner, replacing a single water molecule that is bound at the Zn2+ cation when the ligand is absent . The reaction mechanism proceeds via an anhydride intermediate .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of N,N’-Diacetylchitobiose in laboratory settings are limited, it is known that the N,N’-Diacetylchitobiose deacetylase enzyme retains its structural integrity up to temperatures slightly exceeding 100 °C , suggesting that N,N’-Diacetylchitobiose may also exhibit stability under similar conditions.
Metabolic Pathways
N,N’-Diacetylchitobiose is involved in the degradation of chitin, a major source of energy and macroelements for many organisms . The degradation process involves the deacetylation of chitin or its fragments, a step in which N,N’-Diacetylchitobiose plays a crucial role .
Transport and Distribution
N,N’-Diacetylchitobiose is transported and distributed within cells and tissues through the bacterial phosphoenolpyruvate: sugar phosphotransferase system (PTS) . This system mediates the uptake and phosphorylation of carbohydrates, including N,N’-Diacetylchitobiose .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diacetylchitobiose can be synthesized through the partial hydrolysis of chitin using chitinase enzymes. The hydrolysis process involves breaking down the long polymer chains of chitin into smaller oligosaccharides, including N,N’-Diacetylchitobiose. The reaction conditions typically involve an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of N,N’-Diacetylchitobiose often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi that produce chitinase enzymes are cultured in bioreactors. The chitin substrate is then added to the bioreactor, where it undergoes enzymatic hydrolysis to produce N,N’-Diacetylchitobiose. The product is subsequently purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetylchitobiose primarily undergoes hydrolysis reactions. It can be further hydrolyzed by enzymes such as N-acetylglucosaminidase to produce N-acetyl-D-glucosamine monomers. Additionally, it can participate in deacetylation reactions catalyzed by chitin deacetylase enzymes, resulting in the formation of chitosan oligosaccharides .
Common Reagents and Conditions:
Hydrolysis: Enzymes such as chitinase and N-acetylglucosaminidase in an aqueous environment.
Deacetylation: Chitin deacetylase enzymes under mild reaction conditions, often involving a buffered solution at specific pH and temperature.
Major Products:
Hydrolysis: N-acetyl-D-glucosamine monomers.
Deacetylation: Chitosan oligosaccharides.
Scientific Research Applications
N,N’-Diacetylchitobiose has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: A monomeric unit of chitin and a product of N,N’-Diacetylchitobiose hydrolysis.
Chitosan Oligosaccharides: Produced from the deacetylation of N,N’-Diacetylchitobiose and other chitin oligosaccharides.
Chitin Oligosaccharides: Larger oligosaccharides derived from the partial hydrolysis of chitin.
Uniqueness: N,N’-Diacetylchitobiose is unique in its role as an intermediate in the chitinolytic pathway. Unlike its monomeric counterpart, N-acetyl-D-glucosamine, N,N’-Diacetylchitobiose retains the β-(1→4) glycosidic bond, making it a crucial substrate for studying the enzymatic breakdown of chitin. Its ability to undergo both hydrolysis and deacetylation reactions further distinguishes it from other chitin-derived compounds .
Properties
CAS No. |
35061-50-8 |
---|---|
Molecular Formula |
C16H28N2O11 |
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
CDOJPCSDOXYJJF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Pictograms |
Irritant |
Synonyms |
2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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